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Compound of Interest

Compound Name: 7-Octyn-1-ol

Cat. No.: B141416

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the
bifunctional molecule 7-Octyn-1-ol, a valuable building block in organic synthesis and drug
discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for 7-Octyn-1-ol is CsH14O, with a molecular weight of 126.20 g/mol .
The following tables summarize the key spectral data obtained from standard spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectral Data
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Chemical Shift L Coupling Number of .
(5) ppm Multiplicity Constant (J) T Assighment
Hz

3.64 t 6.6 2 H-1

2.18 td 7.0,2.7 2 H-6

1.94 t 2.7 1 H-8

1.57 p 6.8 2 H-2

1.52 p 7.2 2 H-5

1.39 p 34 2 H-3

1.39 p 34 2 H-4
13C NMR Spectral Data

Chemical Shift (8) ppm Carbon Atom

84.5 C-7

68.1 C-8

62.9 C-1

32.6 C-2

28.6 C-5

28.3 C-4

25.4 C-3

18.3 C-6

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

3332 Strong, Sharp O-H Stretch (Alcohol)

3295 Strong, Sharp =C-H Stretch (Alkyne)

2936 Strong C-H Stretch (sp3)

2860 Medium C-H Stretch (sp?3)

2118 Weak C=C Stretch (Alkyne)

1463 Medium C-H Bend (CH2)

1058 Strong C-0O Stretch (Primary Alcohol)
631 Strong, Broad =C-H Bend (Alkyne)

Mass Spectrometry (MS)

Mass-to-Charge Ratio

Relative Intensity (%)

Putative Fragment

(m/z)

126 5 [M]* (Molecular lon)
108 15 [M-H20]*+

95 30 [C7H11]*

81 100 [CeHo]* (Base Peak)
67 85 [CsH7]*

55 70 [CaH7]*

41 90 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 7-Octyn-1-ol was prepared by dissolving approximately 5-10 mg of the neat liquid
in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. The solution was transferred to a 5 mm NMR tube. Both *H and 13C
NMR spectra were acquired on a JEOL ECA-500 spectrometer. For *H NMR, the spectrum was
recorded with a pulse angle of 45°, a spectral width of 8000 Hz, and a relaxation delay of 5
seconds. For 3C NMR, a proton-decoupled spectrum was obtained with a pulse angle of 30°, a
spectral width of 25000 Hz, and a relaxation delay of 2 seconds. The data was processed using
Fourier transformation, and the chemical shifts were referenced to the TMS signal at 0.00 ppm
for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a JASCO FT/IR-4100 spectrometer. A thin film of the
neat liquid sample of 7-Octyn-1-ol was prepared by placing a drop of the compound between
two potassium bromide (KBr) plates. The sample was then placed in the spectrometer's sample
holder. The spectrum was recorded in the transmission mode over a range of 4000-400 cm~*. A
background spectrum of the clean KBr plates was acquired prior to the sample analysis and
was automatically subtracted from the sample spectrum to minimize interference from
atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a JEOL JMS-T100GCV instrument using electron
ionization (EI). A dilute solution of 7-Octyn-1-ol in dichloromethane was injected into the gas
chromatograph (GC) equipped with a capillary column. The GC was operated with an
appropriate temperature program to ensure the separation and elution of the compound. The
eluted compound was then introduced into the ion source of the mass spectrometer, which was
maintained at 200°C. The sample was ionized with a 70 eV electron beam. The resulting
fragments were separated by a time-of-flight (TOF) mass analyzer, and the mass spectrum was
recorded over a mass-to-charge ratio (m/z) range of 20-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural elucidation of 7-Octyn-1-ol.
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Spectroscopic Analysis Workflow for 7-Octyn-1-ol
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Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 7-Octyn-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141416#spectral-data-for-7-octyn-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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